Cyclolithistide

CAS No.:

Cat. No.: VC1879044

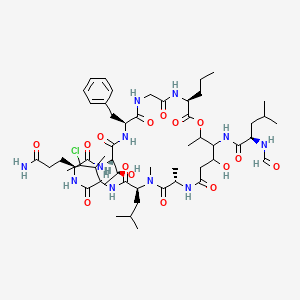

Molecular Formula: C54H86ClN11O15

Molecular Weight: 1164.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C54H86ClN11O15 |

|---|---|

| Molecular Weight | 1164.8 g/mol |

| IUPAC Name | (2R)-N-[(3S,9S,12S,15S,21S,24S)-15-(3-amino-3-oxopropyl)-9-benzyl-18-(3-chlorobutan-2-yl)-28-hydroxy-12-[(1S)-1-hydroxyethyl]-22,24,30-trimethyl-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-3-propyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclotriacont-29-yl]-2-formamido-4-methylpentanamide |

| Standard InChI | InChI=1S/C54H86ClN11O15/c1-12-16-36-54(80)81-33(10)46(65-49(75)37(58-26-67)21-27(2)3)40(69)24-42(71)59-31(8)53(79)66(11)39(22-28(4)5)50(76)63-44(29(6)30(7)55)51(77)61-35(19-20-41(56)70)48(74)64-45(32(9)68)52(78)62-38(23-34-17-14-13-15-18-34)47(73)57-25-43(72)60-36/h13-15,17-18,26-33,35-40,44-46,68-69H,12,16,19-25H2,1-11H3,(H2,56,70)(H,57,73)(H,58,67)(H,59,71)(H,60,72)(H,61,77)(H,62,78)(H,63,76)(H,64,74)(H,65,75)/t29?,30?,31-,32-,33?,35-,36-,37+,38-,39-,40?,44?,45-,46?/m0/s1 |

| Standard InChI Key | MCBWUKGHTRJHCZ-CUIHLGEVSA-N |

| Isomeric SMILES | CCC[C@H]1C(=O)OC(C(C(CC(=O)N[C@H](C(=O)N([C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CC2=CC=CC=C2)[C@H](C)O)CCC(=O)N)C(C)C(C)Cl)CC(C)C)C)C)O)NC(=O)[C@@H](CC(C)C)NC=O)C |

| Canonical SMILES | CCCC1C(=O)OC(C(C(CC(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC2=CC=CC=C2)C(C)O)CCC(=O)N)C(C)C(C)Cl)CC(C)C)C)C)O)NC(=O)C(CC(C)C)NC=O)C |

Introduction

Structural Characteristics

General Structure

Cyclolithistide A is characterized by its cyclic peptide lactone structure, featuring a backbone that confers enhanced stability and resistance to proteolytic degradation compared to linear peptides. This structural arrangement contributes significantly to the compound's biological persistence in various environments and its potential utility as a therapeutic agent. The cyclic nature of the molecule is a crucial determinant of its biological function and chemical properties.

Unique Amino Acid Composition

One of the most distinctive features of Cyclolithistide A is its composition of rare and modified amino acids. The compound contains several unique constituents:

-

4-Chloroisoleucine (4-CIle)

-

4-amino-3,5-dihydroxyhexanoic acid

-

Formyl-leucine

These unusual amino acid components contribute to the compound's specialized biological activities and represent interesting targets for synthetic chemistry approaches . The presence of these modified amino acids is relatively rare in natural products and suggests specialized biosynthetic pathways in the marine organisms that produce Cyclolithistide A.

Absolute Configuration

Recent research published in 2024 has elucidated the absolute configuration of the 4-chloroisoleucine residue in Cyclolithistide A, resolving a long-standing question about this compound's complete stereochemical arrangement. Through synthetic chemistry approaches and advanced analytical techniques, researchers determined that the 4-chloroisoleucine component possesses a 2S,3R,4R absolute configuration . This stereochemical determination represents a significant advancement in understanding the complete three-dimensional structure of Cyclolithistide A.

Source and Isolation

Isolation Techniques

The isolation of Cyclolithistide A typically employs a series of extraction and purification steps:

-

Initial extraction using organic solvents

-

Fractionation through various chromatographic techniques

-

Final purification often utilizing high-performance liquid chromatography (HPLC)

This multi-step process allows for the separation of Cyclolithistide A from other bioactive compounds commonly found in marine sponges, such as motuporin and theonellapeptolide 1d, which were identified as major components in many Theonella specimens .

Chemical Properties and Reactivity

Stability Characteristics

Cyclolithistide A demonstrates remarkable stability attributes that are characteristic of cyclic peptides. The compound exhibits:

-

Enhanced resistance to proteolytic degradation compared to linear peptides

-

Significant thermostability

-

Chemical robustness in various environmental conditions

These stability features are largely attributed to the compound's cyclic backbone structure, which protects peptide bonds from enzymatic hydrolysis. The structural stability of Cyclolithistide A contributes significantly to its potential as a pharmaceutical candidate, as it may demonstrate favorable pharmacokinetic properties.

Chemical Reactivity

The chemical reactivity of Cyclolithistide A centers primarily on:

-

Hydrolysis reactions that can yield constituent amino acids (useful for structural elucidation)

-

Potential acylation reactions at the lactone functionality

-

Modifications at the unique amino acid residues, particularly at the chlorinated and hydroxylated positions

These chemical transformations are valuable both for structural studies and for the development of synthetic analogs with potentially enhanced biological activities.

Biological Activities

Mechanism of Action

The antifungal mechanism of Cyclolithistide A is believed to involve:

-

Disruption of fungal cell membranes

-

Subsequent cell lysis and death

This membrane-disrupting activity is consistent with the mechanisms observed in other cyclic peptides with antimicrobial properties, such as the cyclotides found in plants like Viola japonica . The specific molecular interactions underlying this membrane disruption are still subjects of ongoing research.

Synthesis Methods

Natural Extraction

The traditional approach to obtaining Cyclolithistide A involves:

-

Collection of marine sponge material (typically Theonella swinhoei or Discodermia japonica)

-

Extraction using organic solvents

-

Purification through various chromatographic techniques

-

Final characterization through spectroscopic methods

This extraction process presents challenges related to sustainability and scalability, given the limited availability of marine sponge material and potential environmental impacts of collection.

Synthetic Approaches

Recent advancements in peptide chemistry have enabled synthetic approaches to Cyclolithistide A and related compounds:

-

Solid-phase peptide synthesis (SPPS) for the linear precursor

-

Cyclization techniques such as native chemical ligation (NCL)

-

Chemical synthesis of the unique amino acid components, particularly 4-chloroisoleucine

The synthetic preparation of 4-chloroisoleucine isomers from furfural-derived N-Boc imine and propionaldehyde represents a significant advancement in the complete synthesis of Cyclolithistide A . This approach provides access to the compound for further studies without reliance on limited natural sources.

| Synthesis Method | Key Steps | Advantages | Challenges |

|---|---|---|---|

| Natural Extraction | Sponge collection, solvent extraction, chromatography | Preserves natural structure | Limited source material, environmental concerns |

| Total Synthesis | SPPS, cyclization, chemical modifications | Scalable, can create analogs | Complex stereochemistry, multiple steps |

| Semi-synthesis | Modification of natural extracts | Potentially more efficient | Requires some natural material |

Recent Research Developments

Stereochemical Elucidation

The most significant recent development in Cyclolithistide A research is the 2024 publication determining the absolute configuration of the 4-chloroisoleucine component. Researchers synthesized four isomers of 4-chloroisoleucine and compared them to the acid hydrolysate of natural Cyclolithistide A using advanced analytical techniques . This research represents a crucial step toward the complete structural understanding of this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume